
N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research into compounds structurally related to N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has demonstrated antimicrobial activity. For instance, the synthesis and characterization of some Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes showed significant antimicrobial effects. These compounds were synthesized using the versatile Gewald reaction and were found to exhibit antimicrobial activity upon screening (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis and Characterization for Potential Bioactive Compounds
The compound's framework is also explored in the context of synthesizing and characterizing potentially bioactive materials. For example, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling was studied for its antibacterial activities against drug-resistant bacteria. This research highlights the compound's potential as a precursor for developing new antibacterial agents (Siddiqa et al., 2022).
Metal Complexes with Antibacterial Activities
The study on carboxamides and their metal complexes, including Cu(II) and Zn(II), demonstrated significant antibacterial activities against E. coli. The parent ligands and their metal complexes were characterized and analyzed for their effectiveness as antibacterial agents, with metal complexes showing enhanced activity compared to the parent ligands. This suggests potential applications in developing new antibacterial treatments (Aktan, Gündüzalp, & Özmen, 2017).
Corrosion Inhibition
In the context of industrial applications, derivatives similar to N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide were tested as inhibitors for mild steel corrosion in acidic media. The study indicated that these compounds could effectively inhibit corrosion, providing a foundation for developing new corrosion inhibitors for industrial applications (Sappani & Karthikeyan, 2014).
Potential in High-Performance Materials
The compound's framework is relevant to the synthesis of high-performance materials. For example, the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides offers sustainable alternatives to traditional polyphthalamides. This indicates the role of furan derivatives in producing materials with potential applications in various industries (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-12-5-1-2-6-13(12)19-16(20)14-7-8-15(23-14)25(21,22)18-10-11-4-3-9-24-11/h1-9,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHFOLFMVKXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
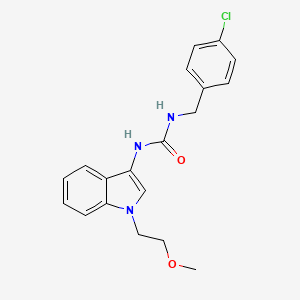
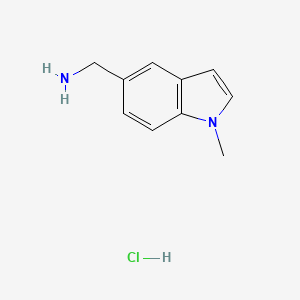
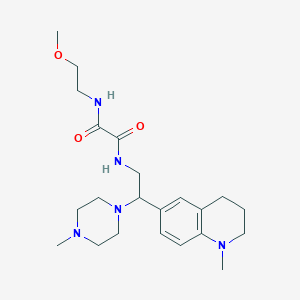
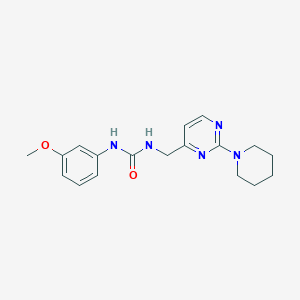
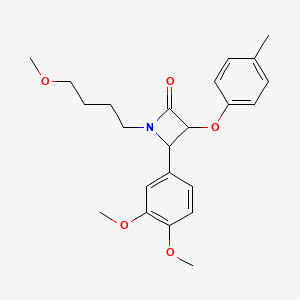
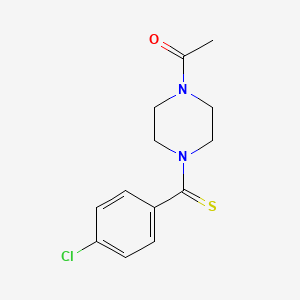
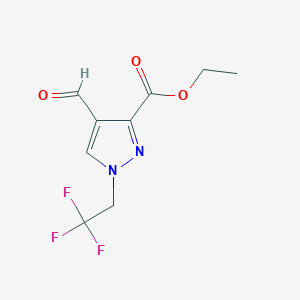
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)
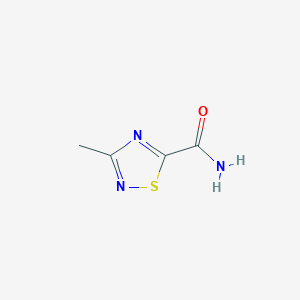
![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)
